Perillartine, also referred to as perillartin or perilla sugar, is a semisynthetic sweetener derived from perillaldehyde, which is extracted from plants of the Perilla genus in the Lamiaceae family. This compound exhibits an impressive sweetness intensity, approximately 2000 times sweeter than sucrose, making it a valuable alternative sweetener in various applications, particularly in Japan where it is widely utilized .
Perillartine is classified as an oxime, specifically the oxime derivative of perillaldehyde. Its synthesis involves the reaction of perillaldehyde with hydroxylamine, leading to the formation of this high-intensity sweetener. The compound is recognized for its unique structure and properties that distinguish it from other sweeteners .
The primary method for synthesizing perillartine involves an oximation reaction. This process can be summarized as follows:
The reaction can be represented by the equation:
This synthesis method is notable for its efficiency and the relatively straightforward nature of the reactants involved .
Perillartine has a distinct molecular structure characterized by its oxime functional group. The molecular formula is C₉H₁₁NO, and it features a chiral center that contributes to its unique sensory properties. The structural representation can be illustrated as follows:
The three-dimensional conformation of perillartine allows it to effectively interact with taste receptors, enhancing its sweetness perception .
Perillartine is involved in several chemical reactions that expand its utility:
These reactions are significant for modifying the compound's properties and enhancing its applicability in different fields such as food science and pharmaceuticals .
The mechanism by which perillartine exerts its sweetening effect involves interaction with sweet taste receptors located on the tongue. The oxime functional group plays a pivotal role in binding to these receptors, triggering a cascade of signals that culminate in the perception of sweetness. Studies have indicated that this interaction may involve specific receptor conformations that enhance sweetness intensity compared to traditional sugars .
These properties make perillartine an attractive option for use in food products aimed at reducing caloric intake while maintaining sweetness .
Perillartine has found numerous applications across various sectors:
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